
Carumonam
Vue d'ensemble
Description
Le carumonam est un antibiotique monobactam connu pour sa résistance aux bêta-lactamases, des enzymes produites par les bactéries qui peuvent décomposer les antibiotiques bêta-lactames . Cette résistance rend le this compound particulièrement efficace contre les bactéries à Gram négatif, y compris les membres de la famille des Entérobactéries, Pseudomonas aeruginosa et Haemophilus influenzae .
Applications De Recherche Scientifique
Le carumonam a un large éventail d’applications en recherche scientifique :
Chimie : Le this compound est utilisé comme composé modèle pour étudier la synthèse et la réactivité des antibiotiques bêta-lactames.
Biologie : Les chercheurs utilisent le this compound pour étudier les mécanismes de résistance bactérienne et le rôle des bêta-lactamases.
Mécanisme D'action
Le carumonam exerce ses effets antibactériens en inhibant les protéines de liaison à la pénicilline (PBP), qui sont essentielles à la synthèse de la paroi cellulaire bactérienne . En se liant à ces protéines, le this compound perturbe la formation de la paroi cellulaire bactérienne, ce qui entraîne la lyse et la mort des cellules. Ce mécanisme est particulièrement efficace contre les bactéries à Gram négatif en raison de leur structure unique de la paroi cellulaire .
Analyse Biochimique
Biochemical Properties
Carumonam exhibits potent bactericidal activity against species of Enterobacteriaceae . It interacts with bacterial cell wall synthesis enzymes, leading to the formation of filamentous cells . It is also stable against common plasmid- and chromosomally-mediated β-lactamases .
Cellular Effects
This compound exerts significant effects on bacterial cells. It causes major morphological changes in Gram-negative bacilli, leading to filamentation . In certain species like Escherichia coli and Serratia marcescens, prolonged exposure to this compound can lead to the formation of ghost cells .
Molecular Mechanism
This compound’s mechanism of action involves inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting cell wall synthesis and leading to cell death .
Temporal Effects in Laboratory Settings
The bactericidal activity of this compound is potent at its minimal inhibitory concentration (MIC) levels . Its bacteriolytic activity is low and limited to enteric bacterial species like Escherichia coli .
Méthodes De Préparation
Le carumonam est synthétisé par une série de réactions chimiques à partir de l’acide (2R, 3R)-époxy-succinique . La voie de synthèse implique la formation d’un cycle bêta-lactame, qui est un élément structurel clé des antibiotiques monobactames. Les conditions réactionnelles comprennent généralement l’utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et divers réactifs pour faciliter la formation des liaisons chimiques souhaitées . Les méthodes de production industrielle visent à optimiser ces réactions afin d’obtenir des rendements élevés et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Le carumonam subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound, ce qui peut modifier son activité antibactérienne.
Substitution : Les réactions de substitution impliquent le remplacement d’un groupe fonctionnel par un autre, ce qui peut être utilisé pour créer des analogues de this compound avec des propriétés différentes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Comparaison Avec Des Composés Similaires
Le carumonam est unique parmi les antibiotiques monobactames en raison de sa forte résistance aux bêta-lactamases et de son large spectre d’activité contre les bactéries à Gram négatif . Des composés similaires incluent :
Ceftibuten : Un antibiotique céphalosporine ayant un mécanisme d’action similaire, mais une structure chimique différente.
La structure unique du this compound et sa résistance aux bêta-lactamases en font un outil précieux dans la lutte contre les bactéries résistantes aux antibiotiques.
Propriétés
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOJFJSJSIGLV-JNHMLNOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048312 | |
| Record name | Carumonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87638-04-8 | |
| Record name | Carumonam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carumonam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carumonam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carumonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARUMONAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of carumonam?
A1: this compound exerts its antibacterial activity by binding to penicillin-binding proteins (PBPs) in gram-negative bacteria. [, ] It exhibits a high affinity for PBP 3, which is involved in bacterial cell wall synthesis. [] By inhibiting PBP 3, this compound disrupts peptidoglycan synthesis, leading to bacterial cell death. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound sodium salt is C15H16N6O8S2Na2. Its molecular weight is 486.4 g/mol. []
Q3: Are there any spectroscopic data available for this compound?
A3: While the provided abstracts do not delve into detailed spectroscopic characterization, a study investigating the degradation kinetics of this compound utilized high-performance liquid chromatography (HPLC) for analysis. [] This suggests the use of UV detection for this compound quantification. []
Q4: How is this compound absorbed and distributed in the body?
A4: this compound, when administered intramuscularly or subcutaneously, demonstrates rapid absorption and achieves high concentrations in various tissues, including plasma, kidneys, liver, and lungs. [] This pharmacokinetic profile is comparable to that of aztreonam. []
Q5: What is the elimination half-life of this compound?
A5: The elimination half-life of this compound varies depending on the species and route of administration. In mice, the plasma half-life is approximately 0.24 hours following subcutaneous administration, whereas in dogs, it is around 1.10 hours after intramuscular administration. []
Q6: How is this compound metabolized and excreted?
A6: this compound undergoes minimal metabolism. [] The primary route of excretion is through urine, with recoveries ranging from 52% in dogs to 73% in rabbits. [] A minor portion is also excreted in bile. [] The major metabolite detected is AMA-1294, resulting from beta-lactam ring hydrolysis. []
Q7: Does renal impairment affect this compound pharmacokinetics?
A7: Yes, renal function significantly influences this compound pharmacokinetics. Studies have shown that the elimination half-life of this compound is prolonged in patients with renal impairment, necessitating dosage adjustments based on creatinine clearance. [, , ]
Q8: What is the spectrum of activity of this compound?
A8: this compound displays potent in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae. [, , ] It exhibits limited activity against Streptococcus pneumoniae and is ineffective against Staphylococcus aureus and anaerobic bacteria. [, , ]
Q9: How does the activity of this compound compare to other antibiotics?
A9: this compound generally demonstrates comparable or superior in vitro activity against Enterobacteriaceae when compared to aztreonam, cefoperazone, ceftazidime, and cefsulodin. [, , , ] Notably, this compound exhibits greater efficacy against Klebsiella oxytoca compared to aztreonam. [, ] Against P. aeruginosa, this compound exhibits similar activity to aztreonam and ceftazidime. []
Q10: Has this compound been evaluated in animal models of infection?
A10: Yes, this compound demonstrated efficacy in murine models of intraperitoneal infections, thigh infections, and kidney infections caused by Gram-negative bacteria. [] Its in vivo activity correlated well with in vitro MIC data. [] Notably, a synergistic effect was observed when this compound was combined with gentamicin in a mouse model of urinary tract infection caused by P. aeruginosa. []
Q11: Are there any clinical studies evaluating the efficacy of this compound?
A11: Yes, clinical trials have investigated the efficacy of this compound in treating complicated and uncomplicated urinary tract infections. [, ] It showed comparable efficacy to ceftazidime in resolving these infections. [, ] Additionally, an open-label study demonstrated its effectiveness in treating Gram-negative sepsis. []
Q12: What are the mechanisms of resistance to this compound?
A12: While this compound demonstrates stability against many beta-lactamases, some isolates resistant to aztreonam and ceftazidime also exhibit resistance to this compound. [] This suggests that mechanisms beyond beta-lactamase production, such as altered penicillin-binding protein expression or reduced permeability, might contribute to resistance.
Q13: What is the safety profile of this compound?
A13: this compound is generally well-tolerated. [] Observed adverse effects in clinical trials were typically mild and transient, including phlebitis at the infusion site, gastrointestinal disturbances, and potential for nephrotoxicity, especially in patients with pre-existing renal impairment. [, , ]
Q14: Are there any ongoing research efforts to improve this compound's efficacy or address resistance?
A14: While the provided abstracts do not explicitly mention ongoing research, future investigations could focus on elucidating resistance mechanisms beyond beta-lactamases and developing strategies to circumvent them. Further exploration of combination therapies, particularly those demonstrating synergy in preclinical models, could also be beneficial.
Q15: Are there any potential applications of this compound beyond treating bacterial infections?
A15: Interestingly, research suggests that this compound might possess immunomodulatory properties. It has been shown to enhance the reactivity of certain Escherichia coli strains with antisera and monoclonal antibodies by altering the bacterial cell surface. [, ] This finding hints at potential applications in diagnostics or vaccine development, but further investigation is needed.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
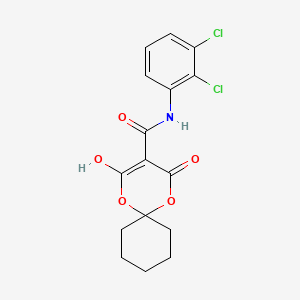
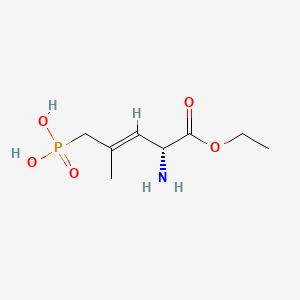
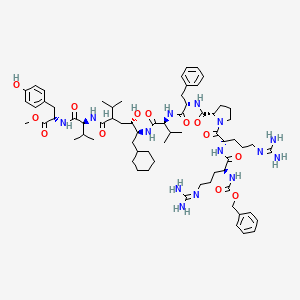
![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)
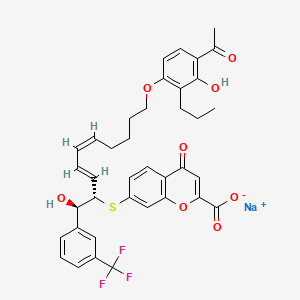

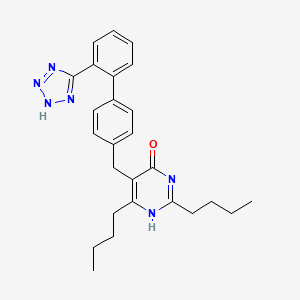
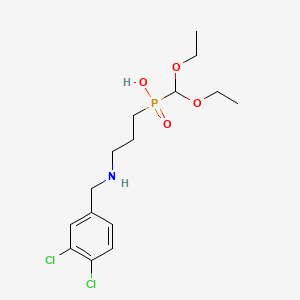
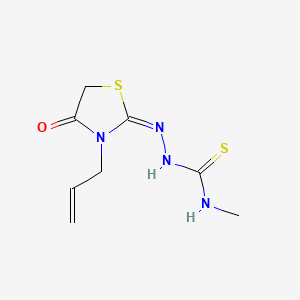
![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)
![benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B1668523.png)
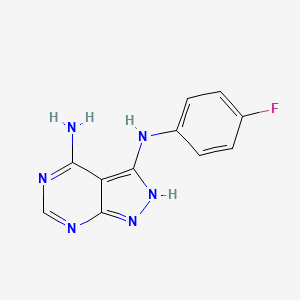
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)

